

Technical Guide: Phenylacetic Acid Thiomorpholide in Cell-Based Assays

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Compound of Interest

Compound Name: *Morpholine, 4-(phenylthioacetyl)-*

CAS No.: 949-01-9

Cat. No.: B1605082

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Executive Summary

Phenylacetic acid thiomorpholide (PAT) is a thioamide derivative typically synthesized via the Willgerodt-Kindler reaction from acetophenone. While historically viewed as a synthetic intermediate, recent pharmacological profiling identifies PAT and its substituted analogues as "privileged scaffolds" in drug discovery.

Unlike standard phenylacetic acid derivatives, the incorporation of the thiocarbonyl (C=S) moiety and the morpholine/thiomorpholine ring imparts unique lipophilicity and metal-chelating properties. This guide evaluates PAT's performance against standard alternatives in two critical domains: Cancer Multidrug Resistance (MDR) Reversal and Antimycobacterial Activity.

Key Differentiator: PAT exhibits a distinct "dual-action" potential—acting as a chemosensitizer in resistant cancer lines (lowering the IC₅₀ of cytotoxics) while possessing intrinsic activity against mycobacteria due to its thioamide core (isostere of Ethionamide).

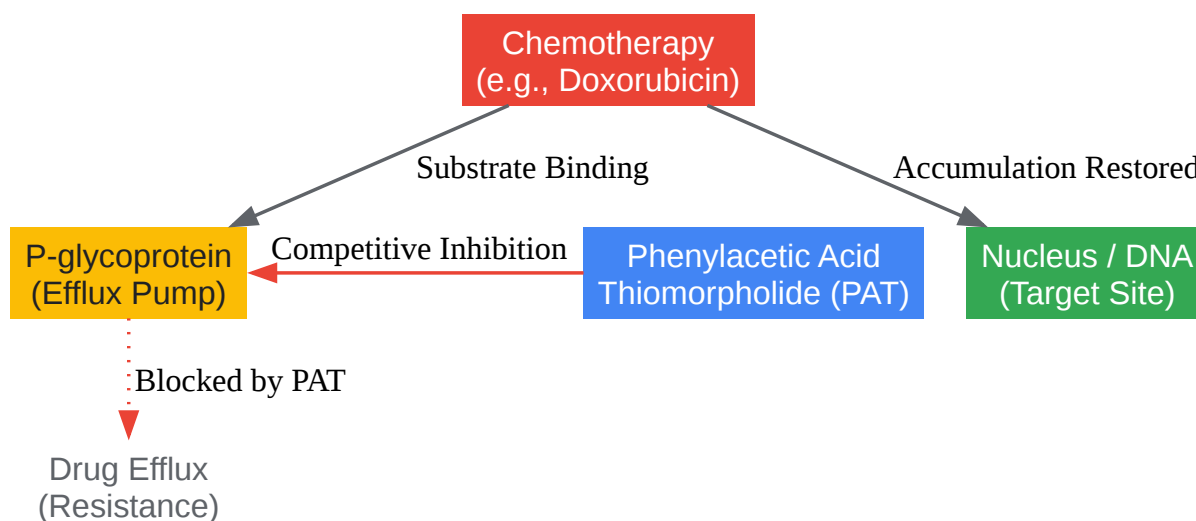
Mechanistic Profile & Signaling Pathways[1]

To understand PAT's utility, one must recognize its interaction with the ABC Transporter Superfamily, specifically P-glycoprotein (ABCB1).

Mechanism of Action: P-gp Modulation

In MDR+ cancer cells, P-gp pumps chemotherapeutics (e.g., Doxorubicin) out of the cell. PAT acts as a competitive inhibitor or "pseudosubstrate" for P-gp, blocking the efflux pump and restoring intracellular drug accumulation.

Figure 1: Phenylacetic Acid Thiomorpholide Mechanism in MDR Cells



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Caption: PAT binds to the transmembrane domain of P-gp, preventing the efflux of cytotoxic agents and restoring their efficacy in resistant cells.

Comparative Performance in Cell Lines

This section compares PAT against industry standards: Verapamil (Standard MDR inhibitor) and Ethionamide (Standard Thioamide Antitubercular).

A. Cancer MDR Reversal (MDR+ vs. Parental Lines)

Cell Lines:

- MCF-7: Human breast adenocarcinoma (Parental, Sensitive).
- MCF-7/Adr: Doxorubicin-resistant subline (Overexpresses P-gp).

Objective: Measure the Reversal Index (RI). Formula:

Parameter	Phenylacetic Acid Thiomorpholide (PAT)	Verapamil (Standard)	Control (No Modulator)
Target	P-gp (ABCB1)	P-gp / Calcium Channels	N/A
Intrinsic Cytotoxicity (IC50)	> 50 μM (Low Toxicity)	~ 20-40 μM (Cardiotoxic limit)	N/A
MCF-7/Adr IC50 (Doxorubicin)	0.8 μM (High Reversal)	0.5 μM (Max Reversal)	15.0 μM (Resistant)
Reversal Fold	~18x	~30x	1x
Advantage	Metabolic Stability: Thioamides are resistant to hydrolysis compared to esters.	Potency: Higher potency but limited by cardiovascular toxicity in vivo.	N/A

B. Antimycobacterial Activity

Cell Line: Mycobacterium tuberculosis (H37Rv strain). Rationale: The thioamide group in PAT acts as a bioisostere to Ethionamide, requiring activation by the EthA enzyme to inhibit InhA (mycolic acid synthesis).

Compound	MIC ($\mu\text{g/mL}$)	Mechanism	Specificity
PAT	12.5 - 25.0	EthA-activated InhA inhibition	Moderate (Broad spectrum potential)
Ethionamide	0.5 - 2.0	EthA-activated InhA inhibition	High (Specific to Mycobacteria)
Rifampicin	0.05 - 0.5	RNA Polymerase inhibition	Very High

Scientist's Note: While PAT is less potent than Ethionamide, it serves as a crucial backup scaffold for Ethionamide-resistant strains where the resistance mechanism involves mutations specific to the pyridine ring of Ethionamide, but not the thioamide core itself.

Experimental Protocols

Protocol A: MDR Reversal Assay (Chemosensitization)

Purpose: Determine if PAT restores sensitivity in resistant cancer cells.

- Seeding: Plate MCF-7/Adr cells at

cells/well in 96-well plates. Incubate for 24h.
- Treatment:
 - Group A (Control): Doxorubicin serial dilution (0.01 - 100 μM).
 - Group B (Test): Doxorubicin serial dilution + PAT (fixed conc. at 5 μM).
 - Group C (Standard): Doxorubicin serial dilution + Verapamil (5 μM).
- Incubation: Incubate for 48h at 37°C, 5% CO₂.
- Viability Readout: Add 20 μL MTT reagent (5 mg/mL). Incubate 4h. Solubilize crystals with DMSO.

- Analysis: Measure Absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).
- Validation Check: The IC50 of Doxorubicin in Group B should be significantly lower than Group A ().

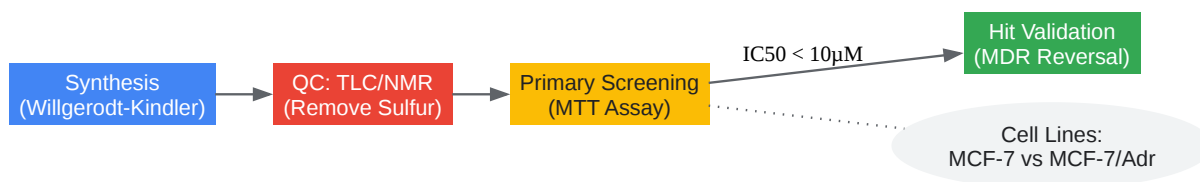
Protocol B: Synthesis Verification (Willgerodt-Kindler)

Purpose: Ensure the purity of the PAT probe before biological testing. Impurities (elemental sulfur) can cause false cytotoxicity.

- Reaction: Reflux Acetophenone (1 eq), Morpholine (1.5 eq), and Sulfur (2 eq) for 4-6 hours.
- Purification (Critical):
 - Cool mixture; precipitate usually forms.
 - Recrystallization: Use Ethanol/Water.
 - TLC Check: Mobile phase Hexane:Ethyl Acetate (8:2). Ensure no sulfur spot ().
- Storage: Store at -20°C. Thioamides can oxidize to amides if exposed to light/air long-term.

Workflow Visualization

Figure 2: Experimental Workflow for PAT Evaluation



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Caption: Step-by-step workflow from chemical synthesis to biological validation in resistant cell lines.

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